AR-C117977

Description

Properties

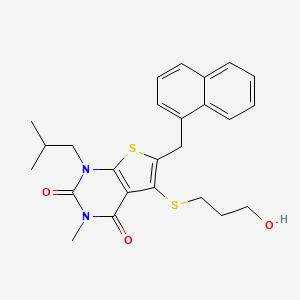

CAS No. |

216685-07-3 |

|---|---|

Molecular Formula |

C25H28N2O3S2 |

Molecular Weight |

468.6 g/mol |

IUPAC Name |

5-(3-hydroxypropylsulfanyl)-3-methyl-1-(2-methylpropyl)-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H28N2O3S2/c1-16(2)15-27-24-21(23(29)26(3)25(27)30)22(31-13-7-12-28)20(32-24)14-18-10-6-9-17-8-4-5-11-19(17)18/h4-6,8-11,16,28H,7,12-15H2,1-3H3 |

InChI Key |

SJZYZYMKFRJDEE-UHFFFAOYSA-N |

SMILES |

CC(C)CN1C2=C(C(=C(S2)CC3=CC=CC4=CC=CC=C43)SCCCO)C(=O)N(C1=O)C |

Canonical SMILES |

CC(C)CN1C2=C(C(=C(S2)CC3=CC=CC4=CC=CC=C43)SCCCO)C(=O)N(C1=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ARC117977; ARC-117977; ARC 117977. |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of AR-C117977: A Technical Guide to its Function as a Monocarboxylate Transporter 1 (MCT1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C117977 is a potent and specific small molecule inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein in cellular metabolism and pH regulation. This technical guide delineates the mechanism of action of this compound, focusing on its role as an immunosuppressive agent. By blocking MCT1, this compound disrupts the metabolic processes essential for the activation and proliferation of lymphocytes, thereby preventing allograft rejection. This document provides a comprehensive overview of its biochemical activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.

Introduction

Monocarboxylate transporters are critical for the transport of metabolically important monocarboxylates, such as lactate and pyruvate, across the plasma membrane. MCT1 is ubiquitously expressed and plays a vital role in the metabolic homeostasis of various cell types, including activated lymphocytes which rely on high rates of glycolysis. This compound has emerged as a powerful tool for studying the physiological roles of MCT1 and as a potential therapeutic agent, particularly in the fields of immunology and oncology. Its profound immunosuppressive effects are attributed to the metabolic inhibition of T and B lymphocytes.[1]

Mechanism of Action: MCT1 Inhibition

The primary mechanism of action of this compound is the potent and specific inhibition of the monocarboxylate transporter 1 (MCT1).[1][2] MCT1 is a proton-coupled symporter responsible for the transport of lactate and other monocarboxylates across the cell membrane. By blocking this transporter, this compound disrupts the efflux of lactate, a byproduct of glycolysis. This leads to an intracellular accumulation of lactate and a subsequent decrease in intracellular pH, which in turn inhibits glycolytic flux and ATP production. In highly proliferative cells like activated lymphocytes, which upregulate glycolysis to meet their energetic and biosynthetic demands, this metabolic disruption is profound.

The inhibition of MCT1 by this compound has been shown to cause profound inhibition of T-cell responses to alloantigens in vitro.[1] This metabolic blockade prevents the necessary metabolic reprogramming that accompanies lymphocyte activation and clonal expansion, ultimately leading to immunosuppression.

Quantitative Pharmacological Data

| Parameter | Cell Type | Value | Reference |

| Ki (for AR-C155858) | Rat Erythrocytes | 2.3 nM | [3][4] |

| IC50 (B-lymphocyte Proliferation) | Murine Splenocytes | 1-2 nM | |

| IC50 (Antibody Production) | Murine Splenocytes | 0.5-2 nM |

Signaling Pathway and Cellular Consequences

The inhibition of MCT1 by this compound initiates a cascade of intracellular events stemming from the disruption of lactate transport. The following diagram illustrates the proposed signaling pathway.

References

- 1. The specific monocarboxylate transporter (MCT1) inhibitor, this compound, a novel immunosuppressant, prolongs allograft survival in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]

AR-C117977: A Technical Guide to a Potent Monocarboxylate Transporter 1 (MCT1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C117977 is a potent and specific small molecule inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein responsible for the transport of lactate and other monocarboxylates across the plasma membrane. By blocking MCT1, this compound disrupts the metabolic processes of highly glycolytic cells, such as activated T lymphocytes, leading to profound immunosuppressive effects. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, oncology, and drug development.

Introduction

Monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, is a critical transmembrane protein that facilitates the proton-linked transport of monocarboxylates, most notably lactate. This transporter plays a vital role in the metabolic homeostasis of various tissues and cell types. In the context of immunology, activated T lymphocytes undergo a metabolic shift towards aerobic glycolysis, resulting in a significant increase in lactate production. The efficient efflux of this lactate via MCT1 is essential to maintain intracellular pH and sustain the high rates of glycolysis required for T-cell proliferation and effector function.

This compound has emerged as a valuable research tool and a potential therapeutic agent due to its high potency and specificity for MCT1. Its ability to inhibit T-cell responses has positioned it as a novel immunosuppressant with potential applications in preventing allograft rejection and treating autoimmune diseases. This guide will delve into the technical details of this compound, providing the necessary information for its effective use and further investigation in a research setting.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the function of MCT1. The primary mechanism of action involves the following key steps:

-

Binding to MCT1: this compound binds to the MCT1 transporter protein on the cell surface.

-

Inhibition of Lactate Efflux: This binding event blocks the transport of lactate out of the cell.

-

Intracellular Lactate Accumulation and Acidification: The blockage of lactate efflux leads to the accumulation of lactate and protons within the cell, causing a drop in intracellular pH (acidification).

-

Inhibition of Glycolysis: The resulting intracellular acidification inhibits key glycolytic enzymes, such as phosphofructokinase, thereby halting the process of glycolysis.

-

Suppression of T-Cell Proliferation: As activated T-cells are heavily reliant on glycolysis for energy and biosynthetic precursors, the inhibition of this metabolic pathway by this compound leads to a potent suppression of their proliferation and effector functions.

This targeted metabolic disruption provides a selective means of immunosuppression, as resting cells with lower glycolytic rates are less affected.

Quantitative Efficacy Data

The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this MCT1 inhibitor.

| Parameter | Value | Cell/System | Reference |

| IC50 (Antibody Production) | 0.5-2 nM | Murine Splenocytes (LPS or 8MG stimulated) | [1][2] |

| Potency vs. Cyclosporin A | ~100-fold more potent | Murine Splenocytes (inhibition of antibody production) | [1] |

Table 1: In Vitro Efficacy of this compound

| Study Type | Animal Model | Treatment | Outcome | Reference |

| Allograft Survival | Mouse (Heart) | 30 mg/kg s.c. for 15 days | Median survival time (MST) of 66-73 days (vs. 8-10 days for vehicle) | [3][4] |

| Allograft Survival | Mouse (Skin) | 30 mg/kg s.c. for 15 days | MST of 15-19 days (vs. 8-9 days for vehicle) | [3][4] |

| Allograft Survival | Rat (Cardiac) | Not specified | Significantly prolonged allograft survival and prevention of chronic rejection | [1][5] |

| Accelerated Rejection | Pre-sensitized Rats (Cardiac) | 10-30 mg/kg s.c. (with Cyclosporin A) | Significantly prolonged graft survival (MST of 11.5-12.5 days) | [2][3] |

| Inhibition of Antibody Production | Mouse (in vivo) | 30 mg/kg | 57% inhibition of total IgG2a and 74% inhibition of OVA-specific IgG2a | [1] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of studies involving this compound. Below are generalized protocols for key experiments based on common practices in the field.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a standard in vitro method to assess the proliferative response of T-cells to alloantigens, and thus the immunosuppressive potential of a compound.

Objective: To determine the effect of this compound on T-cell proliferation in response to allogeneic stimulation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two different healthy donors.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

-

This compound (dissolved in a suitable solvent, e.g., DMSO).

-

Proliferation dye (e.g., CFSE) or [³H]-thymidine.

-

96-well cell culture plates.

-

Flow cytometer or liquid scintillation counter.

Protocol:

-

Cell Preparation: Isolate PBMCs from the whole blood of two unrelated donors using Ficoll-Paque density gradient centrifugation.

-

Responder and Stimulator Cells: Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells.

-

Inactivation of Stimulator Cells (for one-way MLR): To measure the proliferation of only the responder cells, inactivate the stimulator cells by treating them with mitomycin C (50 µg/mL for 30 minutes at 37°C) or by irradiation (e.g., 30 Gy). Wash the cells three times with culture medium to remove any residual mitomycin C.

-

Cell Plating:

-

For proliferation dye-based assays: Label the responder cells with a proliferation dye like CFSE according to the manufacturer's instructions.

-

Seed the responder cells (e.g., 1 x 10⁵ cells/well) and stimulator cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate.

-

-

Treatment: Add this compound at various concentrations to the co-culture. Include a vehicle control (e.g., DMSO) and a positive control (uninhibited co-culture).

-

Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Measurement:

-

CFSE Assay: Harvest the cells and analyze the dilution of the CFSE dye in the responder T-cell population by flow cytometry. Each cell division results in a halving of the fluorescence intensity.

-

[³H]-Thymidine Incorporation Assay: 18-24 hours before the end of the incubation period, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation at each concentration of this compound compared to the vehicle control.

Lactate Transport Assay

This assay directly measures the ability of a compound to inhibit the transport of lactate across the cell membrane.

Objective: To quantify the inhibitory effect of this compound on MCT1-mediated lactate transport.

Materials:

-

Cells expressing MCT1 (e.g., T-lymphocytes, certain cancer cell lines).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

[¹⁴C]-L-Lactate (radiolabeled lactate).

-

This compound.

-

Scintillation cocktail and liquid scintillation counter.

Protocol:

-

Cell Preparation: Culture MCT1-expressing cells to an appropriate density and seed them in multi-well plates.

-

Pre-incubation: Wash the cells with KRH buffer and pre-incubate them with various concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiation of Uptake: Initiate the lactate transport by adding KRH buffer containing a known concentration of [¹⁴C]-L-Lactate.

-

Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.

-

Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the rate of lactate uptake at each concentration of this compound and calculate the IC50 value for the inhibition of lactate transport.

Signaling Pathways and Visualizations

The inhibition of MCT1 by this compound initiates a cascade of intracellular events that ultimately impact key signaling pathways involved in T-cell activation and proliferation.

Core Signaling Pathway of MCT1 Inhibition

The primary consequence of MCT1 inhibition is the disruption of cellular metabolism, which has downstream effects on T-cell function.

Caption: Core mechanism of this compound action on T-cell metabolism.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vitro efficacy of this compound.

Caption: Workflow for assessing this compound's in vitro immunosuppressive activity.

Putative Impact on NFAT and NF-κB Signaling

While direct evidence is still emerging, the metabolic stress induced by MCT1 inhibition is likely to impact downstream signaling pathways crucial for T-cell activation, such as the Calcineurin-NFAT and NF-κB pathways. The intracellular acidification and disruption of metabolic flux may indirectly affect the activity of key enzymes and transcription factors in these pathways. Further research is needed to fully elucidate these connections.

Conclusion

This compound is a powerful and specific tool for studying the role of MCT1 in cellular metabolism and immune function. Its potent immunosuppressive properties, demonstrated both in vitro and in vivo, highlight the therapeutic potential of targeting T-cell metabolism. This technical guide provides a foundational understanding of this compound, offering researchers and drug development professionals the necessary information to incorporate this compound into their studies and explore its full potential in various therapeutic areas. The provided data and protocols should serve as a valuable resource for advancing our understanding of MCT1 inhibition and its implications for human health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. The specific monocarboxylate transporter (MCT1) inhibitor, this compound, a novel immunosuppressant, prolongs allograft survival in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The specific monocarboxylate transporter-1 (MCT-1) inhibitor, this compound, induces donor-specific suppression, reducing acute and chronic allograft rejection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Immunosuppressive Properties of AR-C117977

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AR-C117977 is a potent and specific inhibitor of the monocarboxylate transporter 1 (MCT1), a key transporter of lactate. This technical guide delineates the immunosuppressive properties of this compound, focusing on its mechanism of action, impact on T-lymphocyte function, and its potential as a novel immunomodulatory agent. Through the inhibition of MCT1, this compound disrupts the metabolic reprogramming essential for the rapid proliferation of activated T-cells, thereby exerting its immunosuppressive effects. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: MCT1 Inhibition

This compound exerts its immunosuppressive effects by targeting Monocarboxylate Transporter 1 (MCT1), a crucial membrane protein responsible for the transport of monocarboxylates, most notably lactate, across the cell membrane.[1][2]

Signaling Pathway of MCT1 Inhibition in T-Cells

Activated T-lymphocytes undergo a metabolic shift to aerobic glycolysis to meet the high energetic and biosynthetic demands of proliferation. This process generates large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and glycolytic flux. MCT1 is a key transporter responsible for this lactate efflux.

By blocking MCT1, this compound leads to the intracellular accumulation of lactate.[3] This has several downstream consequences:

-

Inhibition of Glycolysis: The buildup of lactate inhibits key glycolytic enzymes through a negative feedback mechanism.

-

Disruption of Metabolic Reprogramming: The inability to efficiently export lactate stalls the metabolic shift to aerobic glycolysis, depriving the T-cells of the necessary energy and building blocks for rapid proliferation.

-

Impaired T-Cell Proliferation: Consequently, the primary effect of MCT1 inhibition by this compound is a profound and selective inhibition of T-cell division.[1][2]

Quantitative Data on Immunosuppressive Effects

The immunosuppressive activity of this compound has been quantified in several in vitro and in vivo models. The primary endpoint measured is the inhibition of T-lymphocyte proliferation and the prolongation of allograft survival.

Table 1: In Vitro Inhibition of T-Cell Proliferation

| Assay Type | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |

| T-Cell Proliferation | Human T-Cells | PMA/Ionomycin | Not specified (graphical data) | Potent inhibition | [4] |

| T-Cell Proliferation | Rat Splenocytes | PMA/Ionomycin | Not specified (graphical data) | Potent inhibition | [4] |

| T-Cell Proliferation | Human PBMCs | Antigen | Not specified (graphical data) | Potent inhibition | [4] |

Table 2: In Vivo Immunosuppressive Efficacy

| Animal Model | Assay | Treatment | Outcome | Reference |

| Rat | Graft-versus-Host (GvH) Disease | This compound | Dose-related inhibition of lymph node expansion | [4] |

| Mouse | Heart Allograft | This compound (30 mg/kg s.c. for 15 days) | Significant prolongation of graft survival (MST >70 days vs. ~9 days for vehicle) | [5] |

| Mouse | Skin Allograft | This compound (30 mg/kg s.c. for 15 days) | Significant prolongation of graft survival (MST ~15-19 days vs. ~8-9 days for vehicle) | [5] |

Effect on Cytokine Production

A noteworthy characteristic of this compound is its selective action on T-cell proliferation. Studies have indicated that MCT1 activity is not essential for other aspects of T-cell activation, such as cytokine production.[1][2] This suggests that this compound does not broadly suppress T-cell function but rather targets the proliferative burst required for a robust immune response. Quantitative data on the specific levels of cytokines such as IFN-γ, IL-2, and TNF-α following treatment with this compound are not extensively detailed in the available literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the immunosuppressive properties of this compound.

One-Way Mixed Lymphocyte Reaction (MLR)

The one-way MLR is a standard in vitro assay to assess the proliferative response of T-cells from one donor (responder) to allogeneic cells from another donor (stimulator).

Protocol:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two genetically distinct donors using Ficoll-Paque density gradient centrifugation.

-

Stimulator Cell Inactivation: Treat the stimulator PBMCs with a proliferation inhibitor, such as mitomycin C (50 µg/mL) or irradiation (2000-3000 rads), to prevent their division.

-

Co-culture: Co-culture the responder PBMCs with the inactivated stimulator PBMCs in a 96-well plate at a ratio of 1:1 or 2:1 (responder:stimulator).

-

Compound Addition: Add this compound at various concentrations to the co-cultures. Include a vehicle control (e.g., DMSO) and a positive control without the compound.

-

Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Assessment: On the final day of incubation, add a proliferation marker such as [3H]-thymidine or BrdU for the last 18-24 hours.

-

Data Analysis: Harvest the cells and measure the incorporation of the proliferation marker using a scintillation counter or ELISA reader. Calculate the percentage of inhibition relative to the vehicle control.

Cytokine Release Assay

This assay measures the production of cytokines by T-cells upon stimulation.

Protocol:

-

Cell Preparation: Isolate PBMCs or purified T-cells.

-

Stimulation: Plate the cells in a 96-well plate and stimulate with a mitogen (e.g., PHA, PMA/Ionomycin) or specific antigen.

-

Compound Treatment: Add this compound at desired concentrations.

-

Incubation: Incubate the plate for 24-72 hours.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IFN-γ, IL-2, TNF-α) in the supernatant using ELISA or a multiplex bead-based assay (e.g., Luminex).

Rat Graft-versus-Host (GvH) Disease Model

This in vivo model assesses the ability of a compound to suppress an allogeneic immune response.

Protocol:

-

Donor Cell Preparation: Isolate splenocytes from a donor rat strain (e.g., Lewis).

-

Recipient Preparation: Use a recipient rat strain that is histoincompatible with the donor (e.g., F1 hybrid of Lewis and another strain).

-

Cell Injection: Inject a defined number of donor splenocytes into the footpad of the recipient rat.

-

Compound Administration: Administer this compound to the recipient rats daily via a suitable route (e.g., subcutaneous injection) starting from the day of cell injection.

-

Endpoint Measurement: After a set period (e.g., 7 days), harvest the draining popliteal lymph node and weigh it.

-

Data Analysis: Compare the lymph node weights of the treated group to a vehicle-treated control group to determine the extent of immunosuppression.

Conclusion and Future Directions

This compound represents a novel class of immunosuppressive agents that function by targeting T-cell metabolism. Its specific inhibition of MCT1 leads to a potent anti-proliferative effect on T-lymphocytes while appearing to spare other activation functions like cytokine production. This unique mechanism of action could offer a more targeted approach to immunosuppression with a potentially different side-effect profile compared to conventional therapies.

Further research is warranted to fully elucidate the long-term effects of MCT1 inhibition on immune memory and to explore the therapeutic potential of this compound in a broader range of immune-mediated diseases. The development of more detailed pharmacokinetic and pharmacodynamic profiles will be crucial for its translation into clinical applications. The data and protocols presented in this guide provide a foundational understanding for scientists and researchers dedicated to advancing the field of immunomodulatory therapeutics.

References

- 1. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Beyond the Lactate Paradox: How Lactate and Acidity Impact T Cell Therapies against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

AR-C117977: A Dual-Function Inhibitor Modulating T-Cell Proliferation and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AR-C117977 has emerged as a potent immunomodulatory agent with a dual mechanism of action impacting T-cell proliferation and function. This technical guide provides a comprehensive overview of this compound, focusing on its roles as an ecto-ATPase inhibitor and a monocarboxylate transporter 1 (MCT1) inhibitor. Through these mechanisms, this compound alters the tumor microenvironment and directly impairs T-cell metabolism, leading to significant immunosuppressive effects. This document details the signaling pathways involved, presents quantitative data on its efficacy, and provides detailed experimental protocols for studying its effects on T-cells.

Introduction

T-lymphocytes are central players in the adaptive immune response, orchestrating the clearance of pathogens and malignant cells. The activation, proliferation, and differentiation of T-cells are tightly regulated processes involving complex signaling networks and metabolic reprogramming. Dysregulation of these processes can lead to autoimmune diseases or cancer immune evasion. Pharmacological agents that can modulate T-cell function are therefore of significant interest for therapeutic development.

This compound is a small molecule that has demonstrated potent immunosuppressive properties. Its multifaceted mechanism of action, targeting both purinergic signaling and cellular metabolism, makes it a compelling subject of study for applications in oncology, transplantation, and autoimmune disease. This guide will delve into the core mechanisms of this compound and its impact on T-cell biology.

Mechanism of Action

This compound exerts its influence on T-cells through two primary, interconnected mechanisms:

-

Inhibition of Ecto-ATPases (CD39): In the extracellular space, ATP can act as a pro-inflammatory "danger signal." However, it is rapidly hydrolyzed into adenosine by ectonucleotidases, primarily CD39 and CD73. Adenosine, in turn, is a potent immunosuppressive molecule that dampens T-cell activity. By inhibiting CD39, this compound prevents the degradation of ATP, leading to a more pro-inflammatory microenvironment that can enhance anti-tumor immune responses.

-

Inhibition of Monocarboxylate Transporter 1 (MCT1): Activated T-cells undergo a metabolic shift to aerobic glycolysis, a process that results in the production of large amounts of lactic acid. To maintain intracellular pH and sustain glycolysis, T-cells rely on MCT1 to export lactate. This compound is a potent inhibitor of MCT1.[1] By blocking this transporter, this compound causes an intracellular accumulation of lactate, which disrupts T-cell metabolism, leading to impaired proliferation and cytokine production.[2]

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound on immune cell functions.

| Parameter | Cell Type | Stimulus | IC50 | Reference |

| Splenocyte Proliferation | Murine Splenocytes | LPS | 0.5 - 2 nM | [3] |

| Antibody Production | Murine Splenocytes | LPS | ~70% inhibition at tested concentrations | [3] |

Table 1: Inhibitory Concentration (IC50) of this compound on Murine Splenocyte Proliferation and Antibody Production.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for assessing its impact on T-cell function.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in T-cell proliferation and function.

T-Cell Proliferation Assay (CFSE Dilution)

Objective: To quantify the dose-dependent effect of this compound on T-cell proliferation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human T-Cell Enrichment Cocktail

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

-

Human CD3/CD28 T-Cell Activator Dynabeads™

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

This compound (various concentrations)

-

Flow cytometer

Protocol:

-

T-Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for T-cells using the RosetteSep™ Human T-Cell Enrichment Cocktail according to the manufacturer's protocol.

-

CFSE Staining: Resuspend isolated T-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes. Wash the cells twice with complete RPMI-1640 medium.

-

Cell Culture and Treatment: Resuspend CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium. Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

-

Add 50 µL of media containing this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the respective wells. Include a vehicle control (e.g., DMSO).

-

T-Cell Activation: Add Human CD3/CD28 T-Cell Activator Dynabeads™ at a bead-to-cell ratio of 1:1.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and wash with PBS. Analyze the cells by flow cytometry, gating on the live T-cell population. Measure the dilution of CFSE fluorescence as an indicator of cell proliferation.

Cytokine Release Assay

Objective: To measure the effect of this compound on the production of key T-cell cytokines.

Materials:

-

Supernatants from the T-cell proliferation assay (Section 5.1)

-

ELISA or Luminex-based multiplex cytokine assay kits (e.g., for IFN-γ, IL-2, TNF-α)

Protocol:

-

Supernatant Collection: After the incubation period in the T-cell proliferation assay, centrifuge the 96-well plates at 400 x g for 5 minutes.

-

Carefully collect the cell-free supernatants from each well.

-

Cytokine Measurement: Analyze the supernatants for the concentration of relevant cytokines (e.g., IFN-γ, IL-2, TNF-α) using a commercially available ELISA or Luminex multiplex assay kit, following the manufacturer’s instructions.

Lactate Export Assay

Objective: To determine the effect of this compound on lactate export from activated T-cells.

Materials:

-

Isolated T-cells

-

Complete RPMI-1640 medium

-

Human CD3/CD28 T-Cell Activator Dynabeads™

-

This compound

-

Lactate assay kit

Protocol:

-

T-Cell Activation: Activate isolated T-cells with Human CD3/CD28 T-Cell Activator Dynabeads™ for 24-48 hours as described in the proliferation assay.

-

Treatment: Resuspend the activated T-cells in fresh complete RPMI-1640 medium at 1 x 10^6 cells/mL. Treat the cells with a known inhibitory concentration of this compound (determined from the proliferation assay) or a vehicle control.

-

Lactate Measurement: At various time points (e.g., 0, 2, 4, 6 hours), collect a small aliquot of the cell culture supernatant.

-

Measure the concentration of lactate in the supernatant using a commercially available lactate assay kit according to the manufacturer's protocol.

Conclusion

This compound is a potent immunosuppressive agent that impacts T-cell proliferation and function through a dual mechanism involving the inhibition of ecto-ATPase/CD39 and the monocarboxylate transporter MCT1. By preventing the conversion of pro-inflammatory extracellular ATP to immunosuppressive adenosine, and by disrupting T-cell metabolism through the inhibition of lactate export, this compound presents a powerful tool for modulating immune responses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in various disease contexts. Further studies are warranted to fully elucidate the downstream signaling cascades and to explore its efficacy and safety in preclinical and clinical settings.

References

AR-C117977: A Technical Guide to its Effects on Cellular Lactate Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C117977 is a potent and specific inhibitor of the Monocarboxylate Transporter 1 (MCT1), a key protein responsible for the transport of lactate and other monocarboxylates across the plasma membrane. By blocking MCT1, this compound disrupts the metabolic processes of highly glycolytic cells, such as activated T lymphocytes and certain cancer cells, which rely on efficient lactate efflux to maintain their high rates of glycolysis. This targeted inhibition of lactate transport has positioned this compound as a significant tool in immunology and oncology research, with potential therapeutic applications in immunosuppression and cancer treatment. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cellular processes, detailed experimental protocols for studying lactate transport, and a visual representation of its impact on cellular metabolism.

Introduction to this compound and Lactate Transport

Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a proton-coupled transporter crucial for the cellular import and export of lactate, pyruvate, and ketone bodies. In highly proliferative cells, such as activated T lymphocytes, aerobic glycolysis (the "Warburg effect") is a key metabolic pathway that fuels rapid cell growth and effector functions. This process generates large amounts of lactic acid, which must be efficiently exported from the cell to prevent intracellular acidification and feedback inhibition of the glycolytic pathway. MCT1 plays a critical role in this lactate efflux, making it an attractive target for therapeutic intervention in diseases characterized by excessive cell proliferation.

This compound is a small molecule inhibitor designed to specifically target and block the function of MCT1. Its inhibitory action leads to an intracellular accumulation of lactate and a disruption of the metabolic reprogramming that is essential for the function of activated immune cells and the survival of glycolytic tumor cells.

Quantitative Effects of this compound

| Parameter | Cell Type | Assay | IC50 Value | Reference |

| Inhibition of Proliferation | Murine Splenocytes | Lipopolysaccharide (LPS) or 8-Methyl-Guanosine (8MG) stimulation | 1-2 nM | [1] |

| Inhibition of Antibody Production | Murine Splenocytes | Lipopolysaccharide (LPS) or 8-Methyl-Guanosine (8MG) stimulation | 0.5-2 nM | [1] |

These low nanomolar IC50 values highlight the potent immunosuppressive activity of this compound, which is a direct consequence of its inhibition of MCT1-mediated lactate transport.

Mechanism of Action: Disrupting T-Cell Metabolism

Activated T lymphocytes undergo a metabolic switch to aerobic glycolysis to support their rapid proliferation and effector functions, such as cytokine production. This metabolic reprogramming is tightly regulated by signaling pathways, including the PI3K/Akt/mTOR pathway. Inhibition of MCT1 by this compound disrupts this finely tuned metabolic process in several ways:

-

Intracellular Lactate Accumulation: By blocking lactate efflux, this compound causes a buildup of lactate inside the cell.

-

Intracellular Acidification: The accumulation of lactic acid leads to a decrease in intracellular pH, which can inhibit the activity of key glycolytic enzymes.

-

Redox Imbalance: The conversion of pyruvate to lactate is coupled to the regeneration of NAD+ from NADH. By inhibiting lactate efflux, the cell's ability to maintain a high glycolytic flux is hampered due to a potential imbalance in the NAD+/NADH ratio.

-

Inhibition of Proliferation and Effector Function: The disruption of glycolysis deprives the activated T-cells of the necessary energy and biosynthetic precursors required for proliferation and the synthesis of effector molecules like cytokines.

The following diagram illustrates the proposed mechanism of action of this compound on T-cell metabolism.

Caption: Mechanism of this compound action on T-cell metabolism.

Experimental Protocols

Studying the effect of this compound on lactate transport requires robust and reproducible experimental protocols. Below are methodologies for key experiments.

Radiolabeled Lactate Uptake Assay

This assay directly measures the uptake of lactate into cells and is a gold standard for assessing MCT1 function and its inhibition.

Materials:

-

Cell line of interest (e.g., activated T-cells, cancer cell line expressing MCT1)

-

[¹⁴C]-L-Lactate (radiolabeled lactate)

-

This compound

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH adjusted as needed)

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail and vials

-

Scintillation counter

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well plate) at a density that allows for a confluent monolayer on the day of the experiment.

-

Cell Treatment: On the day of the assay, wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of this compound (or vehicle control) in uptake buffer for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lactate Uptake: Initiate the uptake by adding uptake buffer containing a known concentration of [¹⁴C]-L-Lactate and the corresponding concentration of this compound.

-

Termination of Uptake: After a short incubation period (e.g., 1-5 minutes, to measure initial rates), rapidly terminate the uptake by aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well (determined by a parallel plate). Calculate the percentage inhibition of lactate uptake at each concentration of this compound compared to the vehicle control.

Caption: Workflow for the radiolabeled lactate uptake assay.

Extracellular Lactate Efflux Assay

This assay measures the amount of lactate released by cells into the surrounding medium, providing a direct measure of lactate efflux.

Materials:

-

Cell line of interest

-

This compound

-

Culture medium

-

Lactate assay kit (colorimetric or fluorometric)

-

Plate reader

Protocol:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control in fresh culture medium.

-

Incubation: Incubate the cells for a defined period (e.g., 1-24 hours) to allow for lactate production and efflux.

-

Sample Collection: Carefully collect a sample of the culture medium from each well.

-

Lactate Measurement: Measure the lactate concentration in the collected medium samples using a commercial lactate assay kit according to the manufacturer's instructions.

-

Cell Viability/Number Normalization: In parallel, determine the number of viable cells in each well using a standard method (e.g., trypan blue exclusion, MTT assay) to normalize the lactate measurements.

-

Data Analysis: Calculate the rate of lactate efflux (e.g., in nmol/hour/10^6 cells) and determine the percentage inhibition of efflux by this compound.

Signaling Pathways and Future Directions

The metabolic reprogramming in activated T-cells is intricately linked to major signaling pathways that govern cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a central regulator of this process. Upon T-cell activation, this pathway is engaged, leading to the upregulation of glucose transporters (like GLUT1) and key glycolytic enzymes.

While direct studies detailing the specific impact of this compound on the PI3K/Akt/mTOR pathway are limited, it is logical to infer that the metabolic stress induced by MCT1 inhibition will have feedback effects on this and other signaling networks. For instance, a decrease in ATP levels and an altered AMP/ATP ratio resulting from glycolytic inhibition could lead to the activation of AMP-activated protein kinase (AMPK), a key energy sensor that can antagonize mTOR signaling.

Caption: Hypothesized signaling interactions of this compound.

Future research should focus on elucidating the precise molecular links between MCT1 inhibition by this compound and the upstream signaling pathways that regulate T-cell metabolism. A deeper understanding of these interactions will be crucial for the rational design of combination therapies and for identifying biomarkers that can predict responsiveness to MCT1 inhibitors.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that targets a fundamental metabolic vulnerability of highly proliferative cells. Its ability to potently and specifically inhibit MCT1-mediated lactate transport provides a unique mechanism for modulating immune responses and inhibiting tumor growth. The quantitative data on its biological effects, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of MCT1 inhibition. As our understanding of the intricate interplay between metabolism and cellular function continues to grow, targeted inhibitors like this compound will undoubtedly play an increasingly important role in the development of novel therapeutic strategies.

References

AR-C117977: A Technical Guide to a Potent Monocarboxylate Transporter 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C117977 is a potent and specific small molecule inhibitor of the monocarboxylate transporter 1 (MCT1). This transporter plays a crucial role in the transport of metabolically important monocarboxylates, such as lactate and pyruvate, across the plasma membrane. By inhibiting MCT1, this compound disrupts cellular metabolism, leading to significant immunosuppressive effects, primarily through the inhibition of T-cell proliferation. This technical guide provides a comprehensive overview of the basic characteristics, properties, and experimental methodologies associated with this compound, serving as a valuable resource for researchers in immunology, oncology, and drug development.

Core Characteristics and Properties

This compound is a synthetic compound with the chemical formula C21H17ClF3N3O2 and a molecular weight of 447.83 g/mol . [1]Its systematic name is 2-Amino-N-(4-((3-aminobenzyl)oxy)-3-chlorophenyl)-5-(trifluoromethyl)benzamide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C21H17ClF3N3O2 | [1] |

| Molecular Weight | 447.83 g/mol | [1] |

| Synonyms | 2-Amino-N-(4-((3-aminobenzyl)oxy)-3-chlorophenyl)-5-(trifluoromethyl)benzamide | [1] |

Mechanism of Action and Biological Activity

The primary mechanism of action of this compound is the potent and specific inhibition of the monocarboxylate transporter 1 (MCT1). MCT1 is responsible for the facilitated diffusion of monocarboxylates like lactate, pyruvate, and ketone bodies across cell membranes. T-lymphocytes, upon activation, undergo a metabolic switch to aerobic glycolysis, leading to a high rate of lactate production and efflux, a process highly dependent on MCT1.

By inhibiting MCT1, this compound effectively blocks this lactate efflux, leading to intracellular lactate accumulation and a disruption of the glycolytic pathway. This metabolic stress ultimately results in the inhibition of T-cell proliferation and effector function, underpinning the immunosuppressive properties of the compound.

Signaling Pathway of MCT1 Inhibition and Immunosuppression

Caption: Mechanism of this compound-mediated immunosuppression.

Quantitative Biological Data

Table 2: Biological Activity of this compound and Related Analogs

| Parameter | Target/Assay | Value | Compound | Reference |

| Ki | MCT1 (rat erythrocytes) | 2.3 nM | AR-C155858 | |

| Potency | Rat Mixed Lymphocyte Reaction | More potent than Cyclosporin A | This compound |

Experimental Protocols

MCT1 Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity of inhibitors to MCT1 using a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for MCT1.

Materials:

-

Cells or membrane preparations expressing MCT1 (e.g., rat erythrocytes).

-

Radiolabeled MCT1 ligand (e.g., [3H]-AR-C155858).

-

Test compound (e.g., this compound).

-

Binding buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Preparation: Prepare a series of dilutions of the test compound.

-

Incubation: In a microplate, incubate the MCT1-expressing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with an excess of a known non-radiolabeled MCT1 inhibitor (non-specific binding).

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Experimental Workflow: MCT1 Binding Assay

Caption: Workflow for a competitive MCT1 binding assay.

Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)

This protocol describes a classic method to assess the effect of a compound on T-cell proliferation.

Objective: To determine the IC50 value of a test compound for inhibiting mitogen-induced lymphocyte proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from whole blood.

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Mitogen (e.g., Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads).

-

Test compound (e.g., this compound).

-

[3H]-Thymidine.

-

96-well cell culture plates.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Cell Plating: Seed PBMCs into a 96-well plate at a predetermined density.

-

Treatment: Add varying concentrations of the test compound to the wells. Include control wells with no compound and no mitogen (unstimulated) and wells with mitogen but no compound (stimulated).

-

Stimulation: Add the mitogen to the appropriate wells to induce T-cell proliferation.

-

Incubation: Incubate the plate for a period of 48-72 hours in a humidified incubator at 37°C with 5% CO2.

-

Radiolabeling: Add [3H]-Thymidine to each well and incubate for an additional 18-24 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine into their DNA.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Quantification: Measure the amount of incorporated [3H]-Thymidine using a scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation for each concentration of the test compound relative to the stimulated control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Experimental Workflow: Lymphocyte Proliferation Assay

Caption: Workflow for a [3H]-Thymidine incorporation lymphocyte proliferation assay.

Conclusion

This compound is a valuable research tool for investigating the role of MCT1 in cellular metabolism and immune function. Its potent and specific inhibitory activity makes it a lead compound for the development of novel immunosuppressive therapies. This guide provides a foundational understanding of its characteristics and the experimental approaches to study its effects, thereby facilitating further research and development in this promising area.

References

Investigating the Primary Cellular Targets of AR-C117977: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C117977 is a potent small molecule inhibitor with significant immunosuppressive properties. This technical guide provides an in-depth analysis of its primary cellular targets, focusing on the monocarboxylate transporter 1 (MCT1). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and cellular biology.

Primary Cellular Target: Monocarboxylate Transporter 1 (MCT1)

The primary cellular target of this compound has been identified as the monocarboxylate transporter 1 (MCT1), a protein responsible for the transport of lactate and other monocarboxylates across the cell membrane.[1] Inhibition of MCT1 by this compound disrupts the metabolic processes within highly proliferative cells, such as activated lymphocytes, leading to potent immunosuppressive effects.

Mechanism of Action

By binding to MCT1, this compound blocks the efflux of lactate, a critical metabolic byproduct of glycolysis. The resulting intracellular accumulation of lactate and disruption of cellular pH homeostasis leads to the inhibition of lymphocyte proliferation and function. This targeted action on MCT1 makes this compound a compound of significant interest for therapeutic applications in immunology and oncology.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its analogues.

| Compound | Target | Inhibitory Activity (IC50) | Reference |

| This compound | Lymphocyte Proliferation | 1-2 nM | [2] |

| This compound | Antibody Production | 0.5-2 nM | [2] |

| Cyclosporin A | Lymphocyte Proliferation | 370 nM | [2] |

| Cyclosporin A | Antibody Production | 200-400 nM | [2] |

| Compound | Target | Binding Affinity (Ki) | Reference |

| AR-C155858 (Analogue) | MCT1 | 2.3 nM | |

| AR-C155858 (Analogue) | MCT2 | >10 nM |

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

Caption: this compound inhibits MCT1, leading to immunosuppression.

Experimental Workflow: Mixed Lymphocyte Reaction (MLR)

Caption: Workflow for a one-way Mixed Lymphocyte Reaction assay.

Experimental Protocols

Mixed Lymphocyte Reaction (MLR) Assay

This protocol is adapted from standard immunological procedures to assess the immunosuppressive potential of this compound.

Objective: To measure the ability of this compound to inhibit T-cell proliferation in response to allogeneic stimulation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

-

Mitomycin C or irradiation source for inactivating stimulator cells.

-

This compound (dissolved in a suitable solvent, e.g., DMSO).

-

96-well round-bottom culture plates.

-

[3H]-thymidine.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Isolation of PBMCs: Isolate PBMCs from the whole blood of Donor A and Donor B using Ficoll-Paque density gradient centrifugation.

-

Inactivation of Stimulator Cells: Treat the PBMCs from Donor B (stimulator cells) with Mitomycin C (50 µg/mL) for 30 minutes at 37°C or irradiate them (e.g., 3000 rads) to prevent their proliferation. Wash the cells three times with RPMI-1640 medium.

-

Cell Plating: Resuspend the responder cells (Donor A PBMCs) and stimulator cells (inactivated Donor B PBMCs) at a concentration of 2 x 106 cells/mL in complete RPMI-1640 medium.

-

In a 96-well plate, add 50 µL of responder cells (1 x 105 cells) and 50 µL of stimulator cells (1 x 105 cells) to each well.

-

Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the this compound solution (or vehicle control) to the appropriate wells to achieve the desired final concentrations.

-

Incubation: Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Assay: On day 5, pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 18 hours.

-

Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

In Vivo Cardiac Allograft Model (Rat)

This protocol outlines a general procedure for evaluating the efficacy of this compound in preventing allograft rejection in a rat model.

Objective: To assess the ability of this compound to prolong the survival of a cardiac allograft in a rat model.

Materials:

-

Inbred rat strains (e.g., Lewis and Brown Norway rats as donor and recipient, respectively).

-

Surgical instruments for transplantation.

-

Anesthesia (e.g., isoflurane).

-

This compound formulation for in vivo administration.

-

Vehicle control.

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Heterotopic Heart Transplantation: Perform a heterotopic heart transplant by anastomosing the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.

-

Drug Administration:

-

Divide the recipient rats into treatment and control groups.

-

Administer this compound (at a predetermined dose and route) to the treatment group daily, starting from the day of transplantation for a specified duration.

-

Administer the vehicle control to the control group following the same schedule.

-

-

Monitoring Graft Survival: Monitor the viability of the transplanted heart daily by palpation of the abdomen for contractions. Rejection is defined as the cessation of a palpable heartbeat.

-

Data Analysis: Record the day of rejection for each animal. Use Kaplan-Meier survival analysis to compare the graft survival between the treatment and control groups.

Potential Secondary Targets

While MCT1 is the primary target, some evidence suggests that this compound may also interact with other cellular transporters, such as ABCB1 and ABCG2. Further investigation is required to fully characterize the affinity and functional consequences of these potential off-target interactions.

Conclusion

This compound is a potent inhibitor of the monocarboxylate transporter 1, exerting its immunosuppressive effects by disrupting lymphocyte metabolism. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this promising compound. The visualization of the signaling pathway and experimental workflows aims to facilitate a deeper understanding of its mechanism of action and the methodologies used for its characterization. Future studies should focus on elucidating the precise binding kinetics of this compound with MCT1 and thoroughly investigating its potential interactions with other cellular targets.

References

AR-C117977: A Technical Guide to its Applications in Immunology Research

An in-depth analysis of the potent monocarboxylate transporter 1 (MCT1) inhibitor, AR-C117977, for researchers, scientists, and drug development professionals exploring novel immunomodulatory agents.

This technical guide provides a comprehensive overview of this compound, a specific and potent inhibitor of monocarboxylate transporter 1 (MCT1). With demonstrated immunosuppressive properties, particularly in the context of allograft rejection, this compound presents a compelling subject for immunology research. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides methodologies for critical experiments, and visualizes the associated signaling pathways and experimental workflows.

Mechanism of Action: Targeting Immune Cell Metabolism through MCT1 Inhibition

This compound exerts its immunosuppressive effects by targeting the metabolic machinery of immune cells. Activated immune cells, such as T-lymphocytes, undergo a metabolic shift towards aerobic glycolysis to meet the high energy and biosynthetic demands of proliferation and effector function. This process results in the production of large quantities of lactic acid.

Monocarboxylate transporter 1 (MCT1) is a crucial protein responsible for the transport of lactate and other monocarboxylates across the cell membrane. The efficient efflux of lactate is vital for maintaining intracellular pH and sustaining a high glycolytic rate. By specifically inhibiting MCT1, this compound leads to:

-

Intracellular Lactate Accumulation: The blockage of lactate export causes a buildup of lactate within the immune cell.

-

Intracellular Acidification: The accumulation of lactic acid lowers the intracellular pH.

-

Inhibition of Glycolysis: The resulting acidic environment and end-product inhibition disrupt the glycolytic pathway.

-

Suppression of Immune Cell Function: The metabolic impairment leads to a reduction in T-cell proliferation, cytokine production, and overall effector functions, thereby dampening the immune response.

This unique mechanism of action, targeting a key metabolic checkpoint in activated immune cells, makes this compound a valuable tool for studying immunometabolism and a potential therapeutic candidate for conditions driven by aberrant immune responses.

Quantitative Data Summary

The efficacy of this compound has been demonstrated in several preclinical models of allograft transplantation and in vitro assays of immune function. The following tables provide a summary of the key quantitative findings.

Table 1: Allograft Survival in Rodent Models Treated with this compound

| Allograft Model | Species | Treatment | Median Survival Time (Days) | Control (Vehicle) Survival (Days) | p-value | Reference |

| Heart Allograft | Rat | This compound (30 mg/kg/day) | >100 | 7 | <0.001 | |

| Heart Allograft | Rat | Cyclosporine A (5 mg/kg/day) | 20 | 7 | <0.01 | |

| Skin Allograft | Mouse | This compound (30 mg/kg/day) | 18 | 8-9 | <0.05 | |

| Aortic Allograft | Mouse | This compound (30 mg/kg/day) | >60 | 8-10 | <0.01 |

Table 2: In Vitro and In Vivo Effects of this compound on Immune Cell Function

| Assay | Cell Type / Model | Treatment | Key Finding | IC50 / % Inhibition | Reference |

| Mixed Lymphocyte Reaction | Rat Splenocytes | This compound | Inhibition of proliferation | More potent than Cyclosporine A | |

| In Vitro Antibody Production | Murine Splenocytes | This compound | Inhibition of IgG production | IC50: 0.5-2 nM | |

| In Vivo Antibody Production | Mouse (OVA-immunized) | This compound (30 mg/kg) | Reduction of OVA-specific IgG2a | 74% inhibition |

Experimental Protocols

1. Heterotopic Heart Transplantation in the Mouse

This surgical procedure is a standard model for studying the rejection of vascularized allografts and the efficacy of immunosuppressive agents.

-

Animal Models: Donor and recipient mice with a complete MHC mismatch (e.g., C57BL/6 donor and BALB/c recipient) are used.

-

Anesthesia: The recipient mouse is anesthetized using a suitable anesthetic agent (e.g., isoflurane).

-

Donor Heart Procurement: The donor mouse is anesthetized, and the chest is opened. The aorta and pulmonary artery are isolated. The heart is arrested with a cold cardioplegic solution and excised.

-

Recipient Preparation: A midline abdominal incision is made in the recipient mouse. The abdominal aorta and inferior vena cava are isolated.

-

Anastomosis: The donor ascending aorta is anastomosed end-to-side to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed end-to-side to the recipient's inferior vena cava using fine microsurgical techniques.

-

Graft Viability Assessment: Graft survival is monitored daily by palpation of the abdomen for a heartbeat. Rejection is defined as the complete cessation of a palpable heartbeat.

-

Drug Administration: this compound is typically administered daily via subcutaneous or oral routes, starting from the day of transplantation for a defined period (e.g., 14 or 30 days).

2. One-Way Mixed Lymphocyte Reaction (MLR)

The MLR is an in vitro assay that measures the proliferative response of T-cells to allogeneic stimulation, mimicking the initial phase of allograft rejection.

-

Cell Isolation: Splenocytes are isolated from the spleens of two different strains of mice (responder and stimulator).

-

Stimulator Cell Inactivation: The stimulator splenocytes are treated with mitomycin C or irradiated to prevent their proliferation.

-

Co-culture: Responder splenocytes are co-cultured with the inactivated stimulator splenocytes in a 96-well plate.

-

Treatment: this compound is added to the co-cultures at various concentrations.

-

Proliferation Assay: After 3 to 5 days of incubation, T-cell proliferation is measured. This can be done by:

-

[3H]-Thymidine incorporation: Radiolabeled thymidine is added to the culture, and its incorporation into the DNA of proliferating cells is measured.

-

CFSE staining: Responder cells are pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the dye is distributed equally between daughter cells, and the reduction in fluorescence intensity is measured by flow cytometry.

-

-

Data Analysis: The level of proliferation in the presence of this compound is compared to the untreated control to determine the inhibitory effect and calculate the IC50 value.

Visualization of Signaling Pathways and Workflows

Caption: this compound inhibits MCT1-mediated lactate efflux, leading to intracellular acidosis and suppression of T-cell proliferation.

Caption: Workflow for a one-way mixed lymphocyte reaction (MLR) to assess the immunosuppressive activity of this compound.

Preliminary Efficacy of AR-C117977: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the efficacy of AR-C117977, a potent inhibitor of the monocarboxylate transporter 1 (MCT1). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and transplant immunology. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the proposed signaling pathways and experimental workflows.

Core Efficacy Data of this compound

This compound has demonstrated significant immunosuppressive properties in preclinical models, primarily by inhibiting T-cell proliferation and prolonging allograft survival. The following tables summarize the key quantitative findings from preliminary in vivo and in vitro studies.

Table 1: In Vivo Efficacy of this compound in Allograft Survival

| Animal Model | Allograft Type | Treatment Group | Dose & Administration | Median Survival Time (Days) | Control Group Survival (Days) | Reference |

| Mouse (CBA.Ca) | Heart (Allogeneic C57BL/10) | This compound | 30 mg/kg s.c. for 15 days | 73 | 9 | [1][2][3] |

| Mouse (CBA.Ca) | Heart (Allogeneic NZW) | This compound | 30 mg/kg s.c. for 15 days | 66 | 8 | [1][2][3] |

| Mouse (CBA.Ca) | Heart (Allogeneic BALB/c) | This compound | 30 mg/kg s.c. for 15 days | 67 | 10 | [1][2][3] |

| Mouse (CBA.Ca) | Skin (Allogeneic C57BL/10) | This compound | 30 mg/kg s.c. for 15 days | 15 | 8 | [1][2][3] |

| Mouse (CBA.Ca) | Skin (Allogeneic NZW) | This compound | 30 mg/kg s.c. for 15 days | 19 | 8 | [1][2][3] |

| Mouse (CBA.Ca) | Skin (Allogeneic BALB/c) | This compound | 30 mg/kg s.c. for 15 days | 18 | 9 | [1][2][3] |

| Rat (PVG to DA) | Heart (Low Responder) | This compound | Not Specified | >100 | Not Specified | [4] |

| Rat (DA to PVG) | Heart (High Responder) | This compound | Not Specified | >100 | Not Specified | [4] |

| Rat | Skin | This compound Monotherapy | Not Specified | Long-term survival in one strain | Not Specified | [5] |

| Rat | Skin | This compound + Cyclosporine A | Not Specified | Significant prolongation | Not Specified | [5] |

Table 2: In Vitro and In Vivo Immunosuppressive Activity of this compound

| Assay | Model | Treatment | Key Findings | Reference |

| Mixed Lymphocyte Reaction (MLR) | Rat | This compound | More potent inhibition of T-cell proliferation than Cyclosporine A. | [4] |

| Graft Versus Host Response (GVHR) | Rat | This compound | Dose-related inhibition of GVHR. | [4] |

| Transplant Arteriosclerosis | Mouse (Aortic Allograft) | This compound | Partially inhibited the development of transplant arteriosclerosis. | [1][2][3] |

| Alloantibody Production | Mouse | This compound | Unable to inhibit alloantibody production. | [1][2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below. These protocols are based on established techniques in transplantation research.

Murine Heterotopic Heart Transplantation

This protocol describes the surgical procedure for transplanting a donor heart into the abdomen of a recipient mouse.

-

Animals: Donor and recipient mice of appropriate strains (e.g., C57BL/10, NZW, BALB/c as donors and CBA.Ca as recipients).

-

Anesthesia: Administer an appropriate anesthetic agent (e.g., isoflurane, pentobarbital) to both donor and recipient mice.

-

Donor Heart Procurement:

-

Perform a midline laparotomy and thoracotomy on the donor mouse.

-

Perfuse the heart with cold, heparinized saline through the inferior vena cava.

-

Ligate and transect the superior and inferior vena cavae and pulmonary veins.

-

Transect the aorta and pulmonary artery.

-

Excise the heart and store it in cold saline.

-

-

Recipient Preparation and Implantation:

-

Perform a midline laparotomy in the recipient mouse.

-

Isolate the abdominal aorta and inferior vena cava.

-

Perform end-to-side anastomoses of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava using fine microsutures.

-

-

Graft Viability Assessment: Monitor graft function daily by palpation of the abdomen for a heartbeat. Rejection is defined as the cessation of a palpable heartbeat.

-

Drug Administration: Administer this compound or vehicle control subcutaneously at the specified dose (e.g., 30 mg/kg) for the duration of the study (e.g., 15 days), commencing 1 or 3 days prior to transplantation.[1][2][3]

Murine Full-Thickness Skin Transplantation

This protocol details the procedure for grafting a piece of donor skin onto a recipient mouse.

-

Animals: Use donor and recipient mice of desired strains.

-

Donor Skin Harvest:

-

Euthanize the donor mouse.

-

Shave the dorsal thorax and disinfect the skin.

-

Excise a full-thickness piece of skin (approximately 1 cm²).

-

Remove any adherent adipose tissue and panniculus carnosus from the underside of the graft.

-

-

Recipient Graft Bed Preparation:

-

Anesthetize the recipient mouse.

-

Prepare a graft bed of the same size as the donor skin on the lateral flank by excising the skin.

-

-

Graft Placement and Bandaging:

-

Place the donor skin graft onto the prepared graft bed.

-

Suture the graft in place with fine, non-absorbable sutures.

-

Cover the graft with a non-adherent dressing and secure with a bandage.

-

-

Graft Rejection Assessment: Remove the bandage after 7-10 days and monitor the graft daily for signs of rejection, such as inflammation, necrosis, and eschar formation. Rejection is typically defined as the day on which more than 80% of the graft is necrotic.

-

Drug Administration: Administer this compound or vehicle control as described in the heart transplantation protocol.[1][2][3]

Mixed Lymphocyte Reaction (MLR)

The MLR is an in vitro assay to assess the proliferative response of T-lymphocytes to allogeneic stimulation.

-

Cell Preparation:

-

Isolate spleen or lymph node cells from two different strains of rats (e.g., DA and PVG).

-

Prepare a single-cell suspension of "responder" T-cells.

-

Prepare "stimulator" cells from the other strain and treat them with mitomycin C or irradiation to prevent their proliferation.

-

-

Co-culture:

-

Co-culture the responder and stimulator cells in a 96-well plate at an appropriate ratio.

-

Add varying concentrations of this compound, Cyclosporine A (as a positive control), or vehicle to the cultures.

-

-

Proliferation Assay:

-

After a set incubation period (typically 3-5 days), add a proliferation marker such as ³H-thymidine or a fluorescent dye (e.g., CFSE).

-

Measure the incorporation of the marker into the DNA of proliferating cells using a scintillation counter or flow cytometer, respectively. The degree of inhibition of proliferation indicates the immunosuppressive activity of the compound.[4]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action for this compound and the workflows of the key experimental protocols.

Proposed Signaling Pathway of this compound in T-Cell Inhibition

Caption: Proposed mechanism of this compound action in T-cells.

Experimental Workflow for In Vivo Allograft Studies

Caption: Workflow for in vivo allograft survival studies.

Logical Flow of Mixed Lymphocyte Reaction (MLR) Assay

Caption: Logical workflow of the Mixed Lymphocyte Reaction assay.

References

- 1. Murine Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Murine Full-thickness Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. A Modified Method for Heterotopic Mouse Heart Transplantion [jove.com]

- 5. Murine Heterotopic Heart Transplant Technique - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Investigating Purinergic Signaling in a Mouse Cardiac Allograft Model

Introduction

The role of purinergic signaling in the context of organ transplantation and allograft rejection is an expanding area of research. Extracellular nucleotides, such as ATP, act as danger signals that modulate immune responses. These effects are mediated by purinergic receptors, including the P2Y family of G protein-coupled receptors. While the user's query specified the P2Y12 antagonist AR-C117977, a comprehensive literature search did not yield studies on its specific use in a mouse cardiac allograft model. However, research on the related P2Y11 receptor has demonstrated a significant role in modulating allograft survival.

This document, therefore, provides a detailed application note and protocol based on the established use of P2Y11 receptor modulators in a mouse cardiac allograft model. This information can serve as a valuable template for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of other P2Y receptor antagonists, such as this compound, in preventing cardiac allograft rejection.

The P2Y11 receptor, upon stimulation, has been shown to offer cardioprotective effects and reduce graft rejection lesions.[1][2][3] Conversely, antagonism of this receptor can exacerbate these conditions. The following protocols and data are based on studies utilizing P2Y11 receptor agonists and antagonists to elucidate the role of this signaling pathway in a mouse model of heart transplantation.

Signaling Pathway

The P2Y11 receptor is a Gs and Gq protein-coupled receptor. Its activation by ATP leads to an increase in intracellular cyclic AMP (cAMP) and inositol triphosphate (IP3), respectively. In the context of cardiac allografts, this signaling cascade is thought to have immunomodulatory and cardioprotective effects.

Experimental Workflow

The experimental workflow for a mouse cardiac allograft model involves several key stages, from donor heart harvesting to recipient transplantation and subsequent monitoring of graft survival and rejection.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of P2Y11 receptor modulation on cardiac allograft survival and rejection.

Table 1: Effect of P2Y11 Receptor Modulation on Allograft Survival

| Treatment Group | N | Mean Graft Survival (Days) | p-value vs. Saline | Reference |

| Saline (Control) | 10 | 8.2 ± 1.4 | - | [4] |

| P2Y11 Agonist (NF546) | 10 | 9.6 ± 1.9 | p=0.04 | [4] |

Table 2: Histological Assessment of Graft Rejection

| Treatment Group | Assessment Time Point | Rejection Score (ISHLT Grade) | Inflammatory Cell Infiltration (cells/field) | Reference |

| Saline (Control) | Day 5 | Moderate to Severe | Significantly higher | [1][2] |

| P2Y11 Agonist (NF546) | Day 5 | Mild to Moderate | Significantly reduced | [1][2] |

Experimental Protocols

I. Heterotopic Mouse Cardiac Allograft Surgery

This protocol describes the heterotopic transplantation of a donor heart into the abdomen of a recipient mouse.

Materials:

-

Donor Mouse (e.g., BALB/c)

-

Recipient Mouse (e.g., C57BL/6)

-

Anesthetic (e.g., isoflurane)